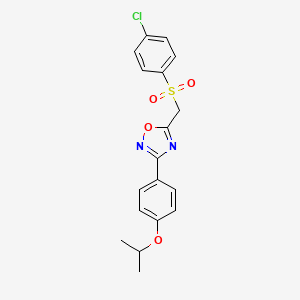
3-Cyclobutylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylpyridin-4-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.209 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Cyclobutylpyridin-4-amine can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds . Other techniques include spectroscopy, which utilizes the interaction of light with matter to characterize an unknown specimen .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclobutylpyridin-4-amine include its molecular formula (C9H12N2), molecular weight (148.209), and other properties such as melting point, boiling point, and density . These properties can be analyzed using various techniques .Scientific Research Applications
Synthesis and Catalysis
A novel series of compounds including 3-aminocyclobut-2-en-1-ones, which can be synthesized through facile condensation involving cyclobuta-1,3-diones and phenylalanine-derived primary amines, have shown potent antagonistic activity against VLA-4. This synthesis process demonstrates the utility of 3-Cyclobutylpyridin-4-amine derivatives in the development of new pharmacological agents (Brand et al., 2003). Additionally, metal aminopyridinato complexes synthesized via reactions involving aminopyridines show promise in catalytic applications such as Suzuki cross-coupling, highlighting the compound's role in facilitating organic synthesis processes (Deeken et al., 2006).
Pharmaceutical Development
In the realm of medicinal chemistry, derivatives of 3-Cyclobutylpyridin-4-amine have been explored for their potential as histamine H3 receptor antagonists. The synthesis of ketopiperazines and evaluation of their activity underscore the compound's relevance in discovering new therapeutic agents (Procopiou et al., 2007). These compounds offer a foundation for developing drugs with high potency, selectivity, and favorable pharmacokinetic properties.
Material Science
The compound's utility extends into material science, where its derivatives have been used in the synthesis of complex molecules like 3,4-Hydroxypyridinone (HOPO), which are crucial for chelating metal ions. The reported electrophilic activation of unprotected maltols, facilitating the synthesis of HOPO derivatives in water, highlights the compound's role in environmentally friendly chemical processes (Ke et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-cyclobutylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-4-5-11-6-8(9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRHAWNGBLAYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2629419.png)


![(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2629424.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)

![1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)
![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2629437.png)
![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)
